9-Acridinamine, N-(4-phenyl-2-thiazolyl)-

Kinase Inhibition CDK1 Acridinyl-thiazolino pharmacophore

9-Acridinamine, N-(4-phenyl-2-thiazolyl)- (CAS 72307-66-5, molecular formula C₂₂H₁₅N₃S, molecular weight 353.44 g/mol) is a synthetic heterocyclic small molecule comprising a 9-aminoacridine core linked via an exocyclic nitrogen to a 4-phenyl-1,3-thiazol-2-amine moiety. The molecule integrates the DNA-intercalating planar acridine chromophore with the hydrogen-bonding and metal-coordinating capacity of the 2-aminothiazole ring, placing it within the broader class of 9-acridinamine-based chemical probes and kinase-inhibitor scaffolds.

Molecular Formula C22H15N3S
Molecular Weight 353.4 g/mol
CAS No. 72307-66-5
Cat. No. B15022763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Acridinamine, N-(4-phenyl-2-thiazolyl)-
CAS72307-66-5
Molecular FormulaC22H15N3S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC3=C4C=CC=CC4=NC5=CC=CC=C53
InChIInChI=1S/C22H15N3S/c1-2-8-15(9-3-1)20-14-26-22(24-20)25-21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h1-14H,(H,23,24,25)
InChIKeyXIHSGUIFABXCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Acridinamine, N-(4-phenyl-2-thiazolyl)- (CAS 72307-66-5): Chemical Identity & Compound Class Procurement Primer


9-Acridinamine, N-(4-phenyl-2-thiazolyl)- (CAS 72307-66-5, molecular formula C₂₂H₁₅N₃S, molecular weight 353.44 g/mol) is a synthetic heterocyclic small molecule comprising a 9-aminoacridine core linked via an exocyclic nitrogen to a 4-phenyl-1,3-thiazol-2-amine moiety . The molecule integrates the DNA-intercalating planar acridine chromophore with the hydrogen-bonding and metal-coordinating capacity of the 2-aminothiazole ring, placing it within the broader class of 9-acridinamine-based chemical probes and kinase-inhibitor scaffolds [1]. Its structural architecture supports tautomeric equilibrium between amino and imino forms—a physicochemical feature that directly modulates target recognition, spectroscopic signature, and formulation stability [2].

Why N-(4-Phenyl-2-thiazolyl)-9-acridinamine Cannot Be Replaced by Unsubstituted or Methyl-Substituted Acridinyl-Thiazole Analogs


Simply substituting 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- with its closest commercially available analogs—such as the unsubstituted N-acridin-9-yl-1,3-thiazol-2-amine (CAS 4439-08-1) or the p-tolyl derivative N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acridin-9-amine—introduces significant and measurable differences in molecular topology, electronic configuration, and lipophilicity that directly impact target engagement and assay reproducibility [1]. The 4-phenyl substituent on the thiazole ring extends the aromatic π-surface beyond that of the parent thiazole, altering DNA intercalation geometry and stacking interactions [2]. Critically, the electron-withdrawing character of the 4-phenylthiazol group shifts the amino–imino tautomeric equilibrium relative to analogs bearing electron-donating substituents, changing the population of the hydrogen-bond-donating amino form that is essential for kinase hinge-region binding [3]. These differences are not cosmetic—they translate into divergent IC₅₀ values in kinase inhibition assays, dissimilar UV-Vis absorption profiles, and altered solubility characteristics that can break a SAR series or invalidate a high-throughput screening campaign if the wrong analog is procured.

Quantitative Head-to-Head Comparator Evidence for 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- in Kinase Inhibition, Tautomeric Equilibria, and Spectral Differentiation


CDK1 Inhibition Range Benchmarking Against the Closest Acridinyl-Thiazolino Congener with a 4-Methoxyphenyl Substituent

In a series of acridinyl-thiazolino derivatives evaluated for cyclin-dependent kinase 1 (CDK1) inhibition, compound 4o—bearing the closest scaffold homology to N-(4-phenyl-2-thiazolyl)-9-acridinamine but with an additional 3-(2,3-dimethylphenyl) substituent and a 2-methoxy group—showed a moderate CDK1 IC₅₀ of 8.5 µM [1]. While this value is not from the 4-phenylthiazol-2-yl derivative itself, it establishes a benchmark range for this pharmacophore class and highlights that CDK1 affinity is tunable through subtle substituent modifications at the thiazole and acridine rings. The target compound, lacking the methoxy and dimethylphenyl groups, occupies a distinct chemical space with different electron density distribution compared to compound 4o, which predicts a shifted IC₅₀ value under identical assay conditions.

Kinase Inhibition CDK1 Acridinyl-thiazolino pharmacophore

Predicted logP Advantage Over the Parent N-thiazolyl-9-acridinamine for Blood-Brain Barrier and Cellular Permeability

The molecular weight of the target compound (353.44 g/mol) is 76.1 Da higher than that of the unsubstituted parent N-acridin-9-yl-1,3-thiazol-2-amine (CAS 4439-08-1; MW 277.34 g/mol) . This increased mass is entirely due to the 4-phenyl substituent, a purely hydrophobic moiety. Based on established additivity models for logP estimation (e.g., Crippen fragmentation), the 4-phenyl group contributes approximately +1.8 to +2.2 logP units compared to the unsubstituted analog. This elevated logP shifts the compound into the optimal range for passive blood-brain barrier permeation (logP ~3–5), whereas the parent analog (estimated logP ~1.5–2.0) falls below the threshold typically required for CNS target engagement.

Lipophilicity logP CNS drug design Permeability

Tautomeric Equilibrium Shift Favoring the Imino Form Relative to 9-Acridinamine with Electron-Donating Substituents

Systematic computational and experimental studies on 9-acridinamines substituted at the exocyclic nitrogen atom demonstrate that electron-withdrawing substituents shift the amino → imino tautomerization equilibrium toward the imino form [1]. Specifically, the logarithm of the equilibrium constant (log K) for the amino → imino conversion increases linearly with the electron-withdrawing capacity (Hammett σ) of the exocyclic substituent. The 4-phenylthiazol-2-yl group, featuring an electron-deficient thiazole ring conjugated with a phenyl substituent, exerts a net electron-withdrawing field effect relative to simple alkyl-substituted 9-acridinamines such as N-methyl-9-acridinamine. This shifts the equilibrium further toward the imino tautomer compared to N-methyl-9-acridinamine, which co-exists in both amino and imino forms at room temperature, as confirmed by IR–Raman and NMR investigations [2].

Tautomerism DFT calculations 9-Acridinamine amino-imino equilibrium Spectroscopic signature

Enhanced π-Stacking Potential from the Extended Aromatic Surface versus the Parent N-Thiazolyl or N-Thiadiazolyl Analogs

UV-Vis absorption spectra of N-(heterocyclic)-9-aminoacridine derivatives AC1 through AC4 exhibit absorption bands characteristic of donor–acceptor compounds, with the spectral profile sensitive to the nature of the heterocyclic substituent [1]. The insertion of a 4-phenyl group onto the thiazole ring extends the delocalized π-electron system compared to the unsubstituted N-thiazolyl-9-aminoacridine (AC1), N-(1,3,4-thiadiazolyl)-9-aminoacridine (AC2), and N-(5-methyl-1,3,4-thiadiazolyl)-9-aminoacridine (AC3), all of which lack the pendant phenyl ring. This extension is predicted to redshift the absorption maximum and increase the molar extinction coefficient, providing enhanced sensitivity for fluorescence-based detection assays and stronger π-stacking interactions with DNA base pairs or aromatic protein residues, a critical property for intercalating probe development [2].

DNA intercalation π–π stacking UV-Vis spectroscopy Donor-acceptor chromophore

Anti-Inflammatory and Analgesic Class Activity Benchmark for Acridinyl-Thiazolino Pharmacophores

As part of the acridinyl-thiazolino chemotype family, compounds structurally related to N-(4-phenyl-2-thiazolyl)-9-acridinamine have demonstrated quantifiable in vivo anti-inflammatory and analgesic activities. In the Sondhi et al. 2005 study, several congeners achieved 25–32% anti-inflammatory inhibition (carrageenan-induced paw edema model) and 50–75% analgesic protection (acetic acid-induced writhing model) at a single oral dose of 50 mg/kg [1]. Although these data correspond to analogs bearing additional substituents on the thiazole ring, they establish the scaffold's inherent pharmacological competency. The target compound's simplified substitution pattern (4-phenyl only) may offer a cleaner selectivity profile by eliminating off-target interactions introduced by the extra N-phenyl and O-methyl groups present in the tested congeners.

Anti-inflammatory Analgesic In vivo pharmacology Cyclooxygenase

Cytotoxic Class Potential Against Solid Tumor Cell Lines with Acridine-Thiazole Bridged Architecture

Acridine-thiazole bridged coumarin derivatives 3a–3i, which incorporate the same acridin-9-yl-amino-thiazole connectivity as the target compound, exhibited antiproliferative activity with IC₅₀ values spanning 5.18–18.17 µM across A-549 (lung), MDA-MB-231 (breast), and HT29 (colon) cancer cell lines [1]. While these compounds bear an additional coumarin extension, the core acridine-thiazole pharmacophore is conserved. Notably, compound 3g—which displayed the strongest anti-TB activity with an MIC of 0.78 µg/mL—demonstrates that the acridine-thiazole junction can support selective pathogen targeting. The target compound, lacking the coumarin extension, serves as the minimal pharmacophore from which these more elaborate cytotoxic hybrids are derived, making it essential for establishing baseline cytotoxicity and for use as a negative-control compound in mechanistic deconvolution studies.

Antiproliferative Cytotoxicity A-549 lung cancer MDA-MB-231 breast cancer

Where 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- Provides Scientific Selection Advantage: Evidence-Backed Use Cases


Kinase Inhibitor Focused Library Design: CDK1 and GSK3 Scaffold Exploration

Procure this compound as a minimal acridinyl-thiazole scaffold for cyclin-dependent kinase (CDK1, CDK5) and GSK3 inhibitor screening campaigns. The established class CDK1 IC₅₀ benchmark of 8.5 µM (Sondhi et al., 2005) provides a reference point, while the 4-phenylthiazol-2-yl substitution differentiates it from simpler N-thiazolyl analogs by modulating tautomeric state, which may alter hinge-region hydrogen-bonding patterns and improve kinase selectivity profiles [1].

DNA Intercalation and Biophysical Probe Development Leveraging Extended π-Surface

Select this compound over the parent N-acridin-9-yl-1,3-thiazol-2-amine (CAS 4439-08-1) for DNA-binding studies requiring enhanced spectroscopic sensitivity. The extended aromatic surface afforded by the 4-phenyl substituent is predicted to increase the molar extinction coefficient and shift λₘₐₓ to longer wavelengths, improving signal-to-noise ratios in fluorescence intercalator displacement assays and UV-Vis melting experiments [2][3].

Structural Biology Fragment Screening: Tautomeric Diversity for Crystallographic Soaking

Utilize this compound in fragment-based drug discovery (FBDD) crystallographic soaking experiments where the amino–imino tautomeric equilibrium provides multiple hydrogen-bonding geometries from a single compound. The electron-withdrawing 4-phenylthiazole substituent biases the equilibrium toward the imino tautomer relative to N-methyl-9-acridinamine, presenting a distinct pharmacophore to the protein target and increasing the probability of detecting a novel binding mode [4].

Pharmacology Reference Standard for Acridine-Thiazole SAR Deconvolution

Adopt this compound as the unsubstituted reference standard in structure-activity relationship (SAR) studies of acridine-thiazole-coumarin or acridine-thiazole-pyrimidine hybrid series. Because it represents the minimal pharmacophore without additional ring extensions, it enables quantitative attribution of potency gains (or losses) to each synthetic elaboration step, supporting rigorous medicinal chemistry optimization and patent position strengthening [5].

Quote Request

Request a Quote for 9-Acridinamine, N-(4-phenyl-2-thiazolyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.